![molecular formula C7H6N2O B13118067 5H-Pyrano[2,3-d]pyrimidine CAS No. 41688-96-4](/img/structure/B13118067.png)
5H-Pyrano[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound constructed by the fusion of pyran and pyrimidine rings. It consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . This compound has garnered significant attention due to its diverse pharmacological applications, including anti-bronchitis, hepatoprotective, anti-AIDS, and anti-tumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives. This reaction can be carried out under various conditions, including traditional heating, microwave irradiation, and photochemical methods . For instance, using Na2 eosin Y as a photocatalyst under visible light in an air atmosphere has been shown to be effective .
Industrial Production Methods: Industrial production methods often focus on green chemistry principles. For example, the use of magnetized deionized water as a green solvent under catalyst-free conditions has been developed. This method offers advantages such as eco-friendliness, simplicity, low cost, short reaction times, and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyran and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[2,3-d]pyrimidine-2,4-dione derivatives .
Wissenschaftliche Forschungsanwendungen
5H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H-Pyrano[2,3-d]pyrimidine involves interactions with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like PARP-1, which is involved in DNA repair processes . The presence of the pyrano[2,3-d]pyrimidine scaffold is crucial for interactions with amino acids at the enzyme’s active site, enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 8H-Pyrano[3,2-d]pyrimidine
- 8H-Pyrano[3,4-d]pyrimidine
- 5H-Pyrano[4,3-d]pyrimidine
Comparison: 5H-Pyrano[2,3-d]pyrimidine is unique due to its specific ring fusion and the positions of the oxygen and nitrogen atoms. This structural uniqueness contributes to its distinct pharmacological properties and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
41688-96-4 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
5H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2 |
InChI-Schlüssel |
OOPJHKGAYPDAPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COC2=NC=NC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



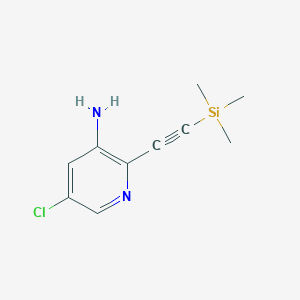
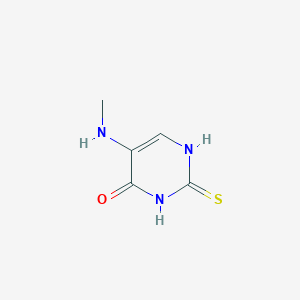
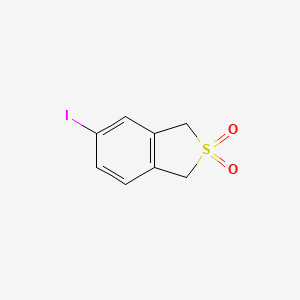
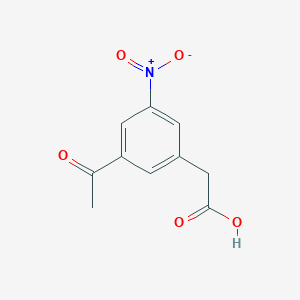


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)


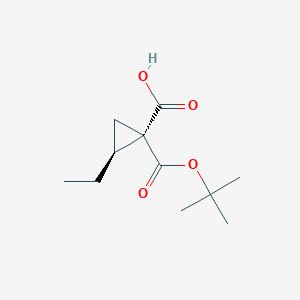
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
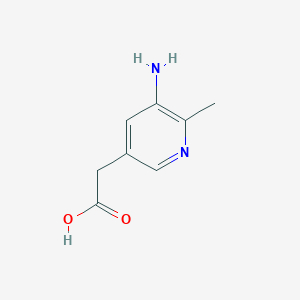
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
